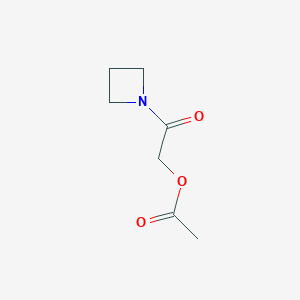

2-(Azetidin-1-yl)-2-oxoethyl acetate

説明

特性

分子式 |

C7H11NO3 |

|---|---|

分子量 |

157.17 g/mol |

IUPAC名 |

[2-(azetidin-1-yl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C7H11NO3/c1-6(9)11-5-7(10)8-3-2-4-8/h2-5H2,1H3 |

InChIキー |

XADBPZUTTDVLGH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC(=O)N1CCC1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Azetidin 1 Yl 2 Oxoethyl Acetate and Its Precursors

Strategies for Azetidine (B1206935) Ring Construction in the Synthesis of 2-(Azetidin-1-yl)-2-oxoethyl acetate (B1210297) Precursors

The construction of the azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a significant challenge in organic synthesis due to inherent ring strain. nih.govrsc.org Various methods have been developed to overcome this energetic barrier, providing access to the azetidine core necessary for the target compound. magtech.com.cn

Intramolecular cyclization is a primary strategy for forming the azetidine ring. These methods typically involve the formation of either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to close the four-membered ring. magtech.com.cn

Cyclizations via C-N Bond Formation: This is the most common approach and includes nucleophilic substitution reactions where a nitrogen atom displaces a leaving group on a γ-carbon. magtech.com.cnnih.gov For instance, the cyclization of 3-halopropylamines or related substrates is a classic method. More advanced strategies include the reductive cyclizations of β-haloalkylimines, cyclizations of allylic and homoallylic amines, and the ring-opening of epoxides or aziridines with amine nucleophiles. magtech.com.cnnih.gov Palladium-catalyzed cyclizations have also emerged as a powerful tool for this transformation. magtech.com.cn

Cyclizations via C-C Bond Formation: Alternatively, the ring can be closed by forming a C-C bond. These methods often involve nucleophilic displacements or cyclizations that incorporate Michael additions. magtech.com.cn

[2+2] and [3+1] Cycloadditions: Cycloaddition reactions offer a convergent approach to the azetidine scaffold. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. magtech.com.cnrsc.org Amine-catalyzed cycloadditions of allenoates and imines also fall under this category. magtech.com.cn More recently, a [3+1] radical cascade cyclization catalyzed by photo-induced copper has been developed, providing an atom-economic route to azetidines through the annulation of aliphatic amines with alkynes. nih.gov

Table 1: Overview of Cyclization Strategies for Azetidine Synthesis

| Cyclization Type | Description | Key Intermediates/Reactants | Reference |

| Intramolecular C-N Bond Formation | Nucleophilic attack by a nitrogen atom onto an electrophilic γ-carbon to close the ring. | γ-Haloamines, Amino alcohols with leaving groups, Epoxides, Aziridines | magtech.com.cn, nih.gov |

| Intramolecular C-C Bond Formation | Formation of a carbon-carbon bond to complete the four-membered ring system. | Substrates suitable for nucleophilic displacement or Michael addition | magtech.com.cn |

| [2+2] Photocycloaddition | Light-induced reaction between an imine and an alkene to form the azetidine ring. | Imines, Alkenes | magtech.com.cn, rsc.org |

| [3+1] Radical Cycloaddition | Copper-catalyzed reaction involving aliphatic amines and alkynes. | Aliphatic amines, Alkynes | nih.gov |

Non-conventional pathways to azetidines involve the structural rearrangement of other heterocyclic systems. These methods can provide access to unique substitution patterns that are difficult to achieve through direct cyclization.

Ring Expansion of Three-Membered Heterocycles: Aziridines, the three-membered nitrogen heterocycles, can serve as precursors to azetidines. A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield the corresponding 1-arenesulfonylazetidines. organic-chemistry.org

Ring Contraction of Five-Membered Heterocycles: Pyrrolidinones (γ-lactams) can be converted into α-carbonylated azetidines. A robust method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, which allows for the efficient incorporation of various nucleophiles like alcohols, phenols, or anilines into the final azetidine product. nih.gov This strategy is particularly relevant for creating precursors with functional handles suitable for further modification. rsc.org

Modern synthetic chemistry has increasingly relied on photochemical and transition metal-catalyzed reactions to construct challenging molecular architectures like azetidines under mild conditions. nih.gov

Photochemical Synthesis: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition, is a cornerstone of photochemical azetidine synthesis. rsc.orgacs.org This reaction involves the excitation of an imine which then reacts with an alkene to form the four-membered ring. rsc.org Another photochemical strategy is the Norrish–Yang cyclization, which proceeds via a 1,5-hydrogen abstraction followed by ring closure to create the azetidine scaffold from α-aminoacetophenones. beilstein-journals.org These methods leverage photon energy to overcome the energetic barriers associated with forming strained rings. beilstein-journals.org

Transition Metal-Catalyzed Synthesis: A variety of transition metals, including palladium (Pd), copper (Cu), titanium (Ti), and lanthanum (La), have been employed to catalyze the formation of azetidines. nih.govnih.govrsc.org

Palladium (Pd): Pd-catalyzed asymmetric allylation followed by allylic amination has been used to create chiral azetidines. rsc.org Additionally, Pd-catalyzed intramolecular amination of unactivated C-H bonds provides a direct route to the azetidine ring from picolinamide-protected amines. organic-chemistry.org

Copper (Cu): Photo-induced copper catalysis enables a [3+1] radical cascade cyclization of aliphatic amines and alkynes. nih.gov This method is noted for its operational simplicity and the use of an inexpensive catalyst. nih.gov

Lanthanum (La): Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even with acid-sensitive functional groups present. nih.gov

Esterification Techniques for the Acetate Moiety in 2-(Azetidin-1-yl)-2-oxoethyl acetate Synthesis

Once the precursor, 2-hydroxy-1-(azetidin-1-yl)ethan-1-one, is obtained, the final step is the esterification of the primary alcohol to form the acetate ester. This can be achieved through both traditional chemical methods and increasingly popular biocatalytic routes.

Conventional esterification typically involves the reaction of the alcohol precursor with an acetylating agent in the presence of a catalyst or a coupling agent. Common methods include:

Reaction with Acyl Halides or Anhydrides: A widely used method is the reaction of the alcohol with acetyl chloride or acetic anhydride. This reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (HCl or acetic acid).

Fischer Esterification: This classic method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and water is typically removed to drive the equilibrium towards the product.

Steglich Esterification: For sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the alcohol and acetic acid, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Enzymatic catalysis offers a green and highly selective alternative to conventional chemical methods for ester synthesis. worktribe.comworktribe.com Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and broad substrate specificity. unimi.it

Direct Esterification: In this approach, an enzyme catalyzes the direct reaction between an alcohol and a carboxylic acid (acetic acid). Mycelium-bound lipase (B570770) from Aspergillus oryzae has been shown to effectively catalyze the direct esterification of various alcohols with acetic acid in organic solvents, achieving high conversions. worktribe.comworktribe.comunimi.it A key advantage is that the water produced during the reaction often does not significantly inhibit the enzyme, allowing the reaction to proceed to completion. worktribe.comworktribe.com

Transesterification (Acylation): Alternatively, the acetate group can be transferred from a donor molecule, such as ethyl acetate or vinyl acetate, to the alcohol precursor. This method is catalyzed by enzymes like the acyltransferase from Mycobacterium smegmatis (MsAcT), which can lead to excellent yields in short reaction times. worktribe.com

The use of immobilized enzymes, such as Candida antarctica Lipase B (often known as Novozym 435), is particularly advantageous for industrial applications, as it allows for easy separation of the catalyst from the reaction mixture and enables multiple reuse cycles. researchgate.netunirioja.es

Table 2: Comparison of Esterification Methods for Acetate Synthesis

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Acyl Halide/Anhydride | Alcohol, Acetyl Chloride/Acetic Anhydride, Base | Typically low temperature, inert solvent | High yield, fast reaction | Harsh reagents, corrosive byproducts | N/A |

| Fischer Esterification | Alcohol, Acetic Acid, Strong Acid Catalyst | Reflux, water removal | Inexpensive reagents | Reversible, harsh conditions, side reactions | N/A |

| Biocatalytic (Direct Esterification) | Alcohol, Acetic Acid, Lipase | Mild temperature (e.g., 50°C), organic solvent | High selectivity, mild conditions, green | Slower reaction times, enzyme cost | worktribe.com, worktribe.com, unimi.it |

| Biocatalytic (Transesterification) | Alcohol, Acetate Donor, Acyltransferase/Lipase | Mild temperature, aqueous or organic solvent | High yields, avoids water formation | Requires an activated acyl donor | worktribe.com, researchgate.net |

Green Chemistry Principles in Ester Synthesis: Solvent-Free and Supercritical CO2 Media

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are conducted by directly mixing the reactants, often with a catalyst, without any solvent. ijrpr.com This approach can be facilitated by thermal activation or microwave irradiation, which can enhance reaction rates. rsc.orgresearchgate.net For esterification, solid acid catalysts or phase transfer catalysts (PTC) have been effectively used under solvent-free conditions, leading to high yields in short reaction times. pharmafeatures.comrsc.orgrsc.org The primary advantages include the elimination of solvent waste, simplified work-up procedures, and potentially higher reaction concentrations, which can lead to faster conversions. pharmafeatures.comrsc.org

Supercritical Carbon Dioxide (scCO₂) Media:

Supercritical CO₂ is a state of carbon dioxide where it is held at or above its critical temperature (31.1 °C) and pressure (73.8 bar). acs.org In this state, it exhibits properties intermediate between a liquid and a gas, making it an excellent green solvent for chemical reactions. mrforum.com For esterification, scCO₂ offers several benefits: it is non-toxic, non-flammable, inexpensive, and readily available. acs.org Its "tunable" properties, altered by adjusting pressure and temperature, allow for control over solubility and reactivity. mrforum.com Lipase-catalyzed esterifications, for instance, have shown significantly enhanced yields in scCO₂ compared to solvent-free or traditional solvent-based systems. mdpi.com The use of scCO₂ can improve mass transport, eliminate transport resistance between immiscible reactants (like alcohol and oil), and simplify product separation, as the CO₂ can be returned to a gaseous state by reducing pressure. acs.orgmdpi.com

The following table compares key aspects of these two green chemistry approaches for ester synthesis.

| Parameter | Solvent-Free Synthesis | Supercritical CO₂ (scCO₂) Synthesis |

|---|---|---|

| Principle | Direct reaction of neat reactants, often with catalyst. ijrpr.com | Use of CO₂ above its critical temperature and pressure as a solvent. mrforum.com |

| Key Advantages | Eliminates solvent waste, simplifies purification, high reactant concentration. pharmafeatures.comrsc.org | Non-toxic, non-flammable, tunable solvent properties, enhanced mass transfer, easy product separation. acs.orgmdpi.com |

| Typical Catalysts | Solid acids (e.g., p-toluenesulfonic acid), Phase Transfer Catalysts (e.g., Aliquat 336). rsc.org | Enzymes (e.g., Lipases), Heterogeneous acid catalysts. mdpi.comresearchgate.net |

| Energy Input | Conventional heating or microwave irradiation. rsc.org | Requires high pressure (e.g., 10-30 MPa) and moderate temperatures (e.g., 50-150 °C). mdpi.comresearchgate.net |

| Example Yield Comparison (Lipase-catalyzed) | 10.51% mdpi.com | 39.41% mdpi.com |

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through either convergent or divergent strategies, which differ in how the molecular framework is assembled.

Divergent Synthesis:

A divergent synthesis begins with a core molecular scaffold—in this case, the azetidine ring—which is then elaborated in subsequent steps to create a variety of derivatives. This approach is highly efficient for creating a library of related compounds from a common intermediate. For the target molecule, a divergent pathway would involve the initial synthesis of azetidine itself. This can be achieved through various methods, such as the intramolecular cyclization of γ-amino alcohols or γ-haloamines. magtech.com.cnmedwinpublishers.com Once the azetidine ring is formed, it can be acylated to yield the final product. This acylation could be a one-step process using acetoxyacetyl chloride or a two-step process involving reaction with chloroacetyl chloride followed by nucleophilic substitution with an acetate salt. The key feature is that the core azetidine is synthesized first and then "diversified."

Convergent Synthesis:

| Synthesis Type | Description | Application to this compound |

| Divergent | A central core is synthesized and then modified in various ways. | 1. Synthesize Azetidine. 2. Acylate with an acetoxyacetyl group. |

| Convergent | Molecular fragments are synthesized separately and then joined. researchgate.net | 1. Prepare azetidine precursor and side-chain fragment independently. 2. Couple the fragments in a late-stage cyclization or acylation step. |

Optimization of Reaction Conditions and Yield for this compound Production

Key parameters for optimization include:

Acylating Agent: The choice between a one-step reagent like acetoxyacetyl chloride and a two-step sequence (e.g., chloroacetyl chloride then sodium acetate) can impact yield and purity. The reactivity and stability of the acylating agent are crucial.

Base: A base is typically required to neutralize the HCl byproduct of the acylation. Common choices include tertiary amines like triethylamine or pyridine. The stoichiometry and strength of the base must be optimized to prevent side reactions, such as ring-opening of the strained azetidine.

Solvent: The solvent must dissolve the reactants and is typically an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The polarity and boiling point of the solvent can influence reaction rates and solubility.

Temperature: Acylation reactions are often conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction and improve selectivity, followed by warming to room temperature to ensure complete conversion.

Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the acylation, particularly if a less reactive acylating agent (like an anhydride) is used.

The table below outlines a hypothetical optimization study for the N-acylation of azetidine.

| Parameter | Condition A | Condition B | Condition C | Potential Outcome |

|---|---|---|---|---|

| Base | Triethylamine (1.1 eq) | Pyridine (1.1 eq) | K₂CO₃ (2.0 eq) | Triethylamine is a standard, effective base. Pyridine is less basic and can also act as a solvent. K₂CO₃ is a heterogeneous base that can simplify work-up. |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | DCM is a common choice for its inertness and ability to dissolve many organic compounds. THF and Acetonitrile offer different polarity profiles. |

| Temperature | 0 °C to RT | -20 °C to RT | Room Temperature | Lower initial temperatures can help control the reaction's exothermicity and minimize side products. |

| Catalyst | None | DMAP (5 mol%) | None | DMAP can significantly increase the rate of acylation, potentially improving yield if the uncatalyzed reaction is slow. |

Stereoselective Synthesis and Enantiopure Derivatives of this compound

While this compound itself is an achiral molecule, the azetidine scaffold is a valuable platform for creating chiral derivatives for applications in medicinal chemistry. frontiersin.org Stereoselective synthesis focuses on producing enantiopure azetidine rings, typically substituted at the C2 or C3 position, which can then be N-acylated to produce chiral analogs of the target compound.

Several strategies exist for the stereoselective synthesis of azetidine derivatives:

From Chiral Precursors: The most straightforward approach is to start with a chiral building block, such as an enantiopure amino acid (e.g., a protected β-amino acid), which can be cyclized to form the corresponding chiral azetidine.

Asymmetric Catalysis: Modern synthetic methods employ chiral catalysts to induce enantioselectivity. For instance, metal-catalyzed asymmetric reduction of unsaturated precursors like 2-azetinylcarboxylic acids can produce enantioenriched azetidines. acs.orgchemrxiv.org Chiral phosphoric acids have also been used as catalysts for the desymmetrization of meso-azetidines, yielding chiral products with high enantiomeric excess. rsc.org

Chiral Auxiliaries: A chiral auxiliary can be attached to an azetidine precursor to direct a stereoselective reaction, after which the auxiliary is removed.

For example, a chiral 2-substituted derivative of the target molecule could be synthesized by first performing an enantioselective synthesis of a C2-substituted azetidine. One advanced method involves the copper-catalyzed asymmetric boryl allylation of azetines, which can install two functional groups across the ring with high regio-, enantio-, and diastereoselectivity. acs.org The resulting chiral, substituted azetidine can then undergo the standard N-acylation with an acetoxyacetyl group to yield the final enantiopure derivative. The development of such stereoselective routes is critical for accessing specific, biologically active stereoisomers. acs.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 Azetidin 1 Yl 2 Oxoethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed experimental NMR data for 2-(Azetidin-1-yl)-2-oxoethyl acetate (B1210297) is not available in the reviewed literature. This includes ¹H-NMR and ¹³C-NMR chemical shifts and coupling constants, as well as data from 2D NMR techniques.

¹H-NMR and ¹³C-NMR Analysis of Chemical Shifts and Coupling Constants

Specific ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-(Azetidin-1-yl)-2-oxoethyl acetate have not been reported in the scientific literature.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

There are no available reports on the use of 2D NMR techniques such as COSY, HMQC, or HMBC to determine the proton-proton and proton-carbon connectivities within the this compound molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy for this compound are not present in the surveyed scientific databases. Such data would be essential for the identification of its characteristic functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

No high-resolution mass spectrometry (HRMS) data for this compound has been found in the public domain. This includes information on its accurate mass and fragmentation patterns, which are crucial for confirming its elemental composition and structural features.

X-ray Crystallography for Solid-State Structural Determination and Conformation

There is no evidence of X-ray crystallographic studies having been performed on this compound. Consequently, information regarding its solid-state structure, bond lengths, bond angles, and molecular conformation is not available.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Derivatives

As this compound is an achiral molecule, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical analysis. Furthermore, no studies on chiral derivatives of this compound that would employ these techniques were identified.

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 1 Yl 2 Oxoethyl Acetate

Reactivity Profiles of the Azetidine (B1206935) Ring System within the Compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, making the ring susceptible to cleavage under various conditions to form more stable, acyclic products. rsc.orgrsc.org In 2-(Azetidin-1-yl)-2-oxoethyl acetate (B1210297), the nitrogen atom is part of an amide linkage, which modulates its nucleophilicity and influences the pathways of ring-opening reactions.

The most characteristic reaction of the azetidine ring in N-acyl compounds is its opening via cleavage of the C-N bonds. This process relieves the inherent ring strain and is the basis for numerous derivatization pathways. These reactions often require activation of the ring, as N-acylazetidines are generally more stable than their N-alkyl counterparts.

Activation can be achieved under acidic conditions, where protonation of the amide oxygen or the azetidine nitrogen (less likely due to resonance) increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. nih.govacs.org Lewis acids can also serve as activators. magtech.com.cn The ring-opening is typically regioselective, with the nucleophile attacking one of the ring carbons adjacent to the nitrogen atom. magtech.com.cnnih.gov

For instance, in the presence of a nucleophile (Nu⁻) and an acid catalyst (H⁺), the ring can open to yield a γ-aminoketone derivative. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack at a C-N bond of the azetidine ring.

Key Derivatization Pathways via Ring-Opening:

Reaction with Halides: Treatment with acyl halides can lead to the formation of γ-haloamides. acs.org

Reaction with Thiols: In the presence of a chiral phosphoric acid catalyst, N-acyl azetidines can undergo enantioselective desymmetrization with thiol nucleophiles. rsc.org

Intramolecular Reactions: If a nucleophilic group is present in the N-acyl side chain, an intramolecular ring-opening can occur, leading to the formation of larger heterocyclic systems. nih.govacs.org

The table below summarizes representative conditions for azetidine ring-opening reactions.

| Reaction Type | Reagent(s) | Catalyst | Product Type |

| Nucleophilic Opening | Thiols | Chiral Phosphoric Acid | γ-Thioamides |

| Nucleophilic Opening | Organotrifluoroborates | LiClO₄ / (n-Bu)₄NHSO₄ | γ-Substituted Amines |

| Friedel-Crafts Alkylation | Aromatic Nucleophiles | Lewis Acid (e.g., BF₃·OEt₂) | γ-Aryl Amines |

| Fluorination | Pyridine-HF (Olah's Reagent) | Acid-promoted | γ-Fluoro Amines |

The chemical environment of the nitrogen and carbon atoms in the N-acylated azetidine ring of 2-(Azetidin-1-yl)-2-oxoethyl acetate dictates their reactivity towards nucleophiles and electrophiles.

At the Azetidine Nitrogen: The nitrogen atom in this compound is part of an amide group. Due to resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, its nucleophilicity is significantly reduced compared to N-alkyl azetidines. Consequently, direct electrophilic attack at the nitrogen is generally unfavorable.

At the Azetidine Carbon Atoms: The carbon atoms of the azetidine ring are the primary sites for nucleophilic attack, particularly when the ring is activated. As discussed, acid or Lewis acid catalysis renders the ring carbons more electrophilic and susceptible to attack by a wide range of nucleophiles, leading to ring cleavage. acs.orgmagtech.com.cn

Conversely, making the azetidine carbons nucleophilic to react with electrophiles is also possible. This can be achieved via α-lithiation. Studies on N-protected azetidines have shown that using a strong base like s-BuLi can deprotonate the carbon atom adjacent (α) to the nitrogen, creating a configurationally labile lithiated intermediate. nih.govcnr.it This carbanion can then be trapped with various electrophiles (E⁺), leading to C2-functionalized azetidines. nih.gov

Table of Nucleophilic and Electrophilic Reactions:

| Atom(s) | Reaction Type | Reagent Type | Comment |

|---|---|---|---|

| Nitrogen | Electrophilic Attack | Electrophiles (e.g., alkyl halides) | Unfavorable due to reduced nucleophilicity of the amide nitrogen. |

| Ring Carbons | Nucleophilic Attack | Nucleophiles (e.g., R-OH, R-SH, Ar-H) | Favorable, especially with acid/Lewis acid activation, leading to ring-opening. |

The considerable ring strain of the azetidine heterocycle is a dominant factor governing its reactivity. rsc.orgrsc.orgnih.gov This strain energy, which arises from bond angle distortion and torsional strain, provides a potent thermodynamic driving force for reactions that involve ring-opening. nih.gov The release of approximately 25.4 kcal/mol of strain energy makes such pathways highly favorable. rsc.org

This "strain-release" principle dictates that reactions leading to the formation of more stable, acyclic or larger ring structures are kinetically and thermodynamically preferred. nih.govorganic-chemistry.orgresearchgate.net For example, the facility with which N-acyl azetidines undergo nucleophilic ring-opening is a direct consequence of this stored energy. rsc.org The transition states for these reactions are stabilized by the partial release of this strain.

The stability of the azetidine ring is intermediate between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. This gives azetidines a unique profile of being stable enough for isolation and handling while remaining reactive enough to serve as versatile synthetic intermediates under appropriate conditions. rsc.orgrsc.org

Transformations of the Ester Moiety in this compound

The ester group in this compound provides a second site of reactivity within the molecule, independent of the azetidine ring. Standard ester chemistry can be applied to this moiety for various transformations.

Hydrolysis: The acetate ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(azetidin-1-yl)-2-oxoacetic acid, and acetic acid.

Base-catalyzed hydrolysis (saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the loss of the acetate leaving group.

Acid-catalyzed hydrolysis: This is a reversible reaction that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the acetyl group for a different alkoxy group. nih.govmdpi.com This equilibrium-driven process can be used to synthesize a variety of different esters from the parent compound. scilit.com For example, reacting this compound with an excess of butanol (BuOH) under acidic conditions would lead to the formation of butyl 2-(azetidin-1-yl)-2-oxoacetate.

Enzyme-catalyzed transesterification is also a viable pathway. Lipases, for instance, can catalyze reactions at the ester function, often with high selectivity. researchgate.net

Reduction: The ester moiety can be readily reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ester into 2-(azetidin-1-yl)ethanol. This reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl. Weaker reducing agents, such as sodium borohydride, are typically not reactive enough to reduce esters unless specific activators are used.

It is important to note that the amide carbonyl is generally less reactive towards hydride reagents than the ester carbonyl. Therefore, selective reduction of the ester is often possible.

Oxidation: Direct oxidation of the ester carbonyl group is not a common or facile transformation in organic synthesis. However, oxidation can potentially occur at the α-carbon (the methylene (B1212753) group adjacent to the ester). Such reactions are complex and often require specific reagents. More commonly, the focus is on the reduction of the ester or its hydrolysis to the corresponding carboxylic acid, which can then undergo further reactions.

Intermolecular and Intramolecular Reactivity Synergies between Azetidine and Ester Moieties

The structure of this compound features a four-membered azetidine ring directly acylated with a glyoxylic acid-derived acetate group. This arrangement creates a platform for significant interplay between the strained ring and the ester functionality.

Intermolecular Reactivity: The azetidine ring, with a ring strain energy of approximately 25.4 kcal/mol, is susceptible to nucleophilic attack and ring-opening reactions. rsc.org The presence of the electron-withdrawing N-acyl group enhances the electrophilicity of the ring carbons, making them targets for strong nucleophiles. Concurrently, the ester moiety is a classic electrophilic site, susceptible to nucleophilic acyl substitution (e.g., hydrolysis, transesterification, amidation).

In an intermolecular context, a nucleophile could attack either the azetidine ring or the ester carbonyl. The regioselectivity of this attack would be governed by the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor the ester carbonyl, while softer nucleophiles might preferentially attack a ring carbon, leading to ring opening.

Intramolecular Reactivity: The proximity of the ester's carbonyl oxygen and the azetidine ring allows for potential intramolecular interactions. nih.gov An acid-mediated intramolecular ring-opening decomposition is a plausible pathway, where the pendant amide group nucleophilically attacks the azetidine. nih.gov Protonation of the azetidine nitrogen would increase its susceptibility to such an attack. nih.gov The length of the chain connecting the participating groups is critical; studies on related systems show that a longer chain can decrease the rate of such intramolecular reactions. nih.gov

Another potential intramolecular process is a rearrangement reaction. For example, under acidic conditions, a proposed mechanism involves the rearrangement of an N-linked heteroaryl azetidine to a lactone intermediate, which can further rearrange to a more stable lactam. nih.gov This highlights the synergistic reactivity where one part of the molecule directly participates in the transformation of another.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Quantitative kinetic and thermodynamic data for this compound are not prominently available in the literature. However, data from analogous systems provide a framework for understanding the likely energetic landscape of its reactions.

Kinetics: The kinetics of azetidine ring-opening are heavily influenced by ring strain and the nature of the N-substituent. researchgate.net Acid-catalyzed ring-opening is a common transformation, and the rate is sensitive to pH. nih.gov For a related N-phenyl azetidine derivative, the pKa of the azetidine nitrogen was determined to be 4.3, a key parameter influencing the concentration of the protonated, activated species and thus the reaction rate. nih.gov

Hydrolysis of the ester group would follow typical kinetics for ester hydrolysis, influenced by pH (acid or base catalysis). The electronic effect of the N-acylazetidine group would influence the rate. Studies on the hydrolysis of N-arylsulfonyl β-lactams (azetidin-2-ones) in phosphate (B84403) buffer have shown complex kinetics involving both direct hydrolysis and the formation of unstable acyl phosphate intermediates. rsc.orgst-andrews.ac.uk This suggests that the reaction environment can significantly alter the kinetic profile.

Below is an illustrative table of half-life data for the decomposition of related N-substituted azetidines under acidic conditions, demonstrating the influence of molecular structure on reaction kinetics.

| Compound Reference | Azetidine N-Substituent | Alkyl Chain Length (n) | Half-Life (T1/2) at pH 4.0 |

| 1 | 2-pyridyl | 1 | > 48 h |

| 4 | Phenyl | 1 | 2.0 h |

| 8 | 2-pyridyl | 2 | > 48 h |

| 9 | 2-pyridyl | 3 | > 48 h |

| This table is based on data for analogous systems to illustrate kinetic principles. nih.gov |

Thermodynamics: The primary thermodynamic driving force for many reactions involving this molecule is the release of ring strain from the four-membered azetidine ring. rsc.orgresearchgate.net Ring-opening reactions are generally thermodynamically favorable. ambeed.com For instance, the conrotatory ring opening of aziridine (B145994) (a related three-membered ring) to form an immonium ylide has been studied computationally, providing insight into the energetics of such processes. acs.org Similar thermodynamic favorability would be expected for the opening of the more strained azetidine ring.

Detailed Mechanistic Elucidation of Novel Reactions Involving this compound

Given its bifunctional nature, this compound could be a substrate for novel intramolecular rearrangements or cycloadditions.

Mechanism of a Hypothetical Intramolecular Cyclization: One plausible novel reaction is an intramolecular, base-catalyzed cyclization. The mechanism would likely proceed as follows:

Deprotonation: A strong, non-nucleophilic base abstracts a proton from the carbon alpha to the ester carbonyl, generating an enolate.

Intramolecular Nucleophilic Attack: The resulting enolate anion acts as an intramolecular nucleophile, attacking one of the azetidine ring carbons in an SN2-like fashion. This step is facilitated by the ring strain. acs.org

Ring Opening and New Ring Formation: The attack leads to the cleavage of a C-N bond in the azetidine ring and the formation of a new carbon-carbon bond, resulting in a bicyclic or spirocyclic product, likely a derivative of a five-membered pyrrolidine (B122466) ring.

This type of intramolecular ring opening under transition metal-free, basic conditions has been reported for other azetidine systems, showcasing a pathway that avoids the more common acid-activated mechanisms. acs.orgacs.org

Mechanism of a [2+2] Photocycloaddition: The imide-like system within the molecule could potentially participate in photochemical reactions. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary method for synthesizing azetidines. nih.govresearchgate.net While this molecule already contains an azetidine, the carbonyl-nitrogen bond might exhibit photochemical reactivity.

A hypothetical mechanism could involve:

Photoexcitation: Irradiation with UV or visible light (potentially with a sensitizer) excites the N-acyl moiety to a singlet or triplet excited state. rsc.org

Intersystem Crossing: The initial singlet state may undergo intersystem crossing to a more stable triplet state.

Cycloaddition: The excited state could then react with an external alkene in an intermolecular [2+2] cycloaddition, leading to the formation of a complex, fused-ring system. The regiochemistry and stereochemistry would be dictated by the nature of the excited state and the electronics of the alkene. researchgate.netnih.gov

These proposed mechanisms are based on established reactivity principles of azetidines and related carbonyl compounds and represent fertile ground for future mechanistic investigations. nih.gov

Theoretical and Computational Studies on 2 Azetidin 1 Yl 2 Oxoethyl Acetate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(Azetidin-1-yl)-2-oxoethyl acetate (B1210297), these calculations can reveal details about its electronic structure, including the distribution of electrons and the energies of its molecular orbitals.

The electronic structure of 2-(Azetidin-1-yl)-2-oxoethyl acetate can be investigated using methods like Hartree-Fock (HF) or more advanced post-HF methods. These calculations would typically be performed with a basis set such as 6-31G* to provide a good balance between accuracy and computational cost. The resulting electron density map would illustrate the regions of high and low electron concentration, highlighting the polar nature of the carbonyl and ester groups.

Molecular orbitals , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized around the nitrogen atom of the azetidine (B1206935) ring and the oxygen atoms of the carbonyl groups, while the LUMO would likely be centered on the carbonyl carbons.

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carbonyl and ester groups. Positive potential regions (colored blue) are electron-deficient and susceptible to nucleophilic attack, for example, the carbonyl carbon atoms and the protons on the azetidine ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | B3LYP/6-31G |

| LUMO Energy | -0.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 8.3 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, are computationally efficient for exploring the potential energy surface of a flexible molecule like this compound. This initial screening can identify a set of low-energy conformers. The flexibility of the ethyl acetate group and the puckering of the azetidine ring are the main sources of conformational isomerism.

Subsequently, quantum chemical methods , such as Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set, can be used to perform geometry optimization and frequency calculations on the conformers identified by molecular mechanics. This provides more accurate relative energies and confirms that the structures are true energy minima. The analysis would likely reveal several stable conformers differing in the orientation of the ethyl acetate side chain relative to the azetidine ring.

Table 2: Relative Energies of Stable Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178° | 0.00 | 65 |

| 2 | -15° | 0.85 | 25 |

| 3 | 95° | 2.10 | 10 |

DFT (Density Functional Theory) Applications for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for studying chemical reactions. For this compound, DFT can be used to predict its reactivity towards various reagents and to analyze the transition states of potential reactions.

Transition state analysis involves locating the transition state structure for a specific reaction, for example, the hydrolysis of the ester group. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. The geometry of the transition state reveals the mechanism of the reaction at a molecular level.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and the interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water would reveal its conformational flexibility in a more realistic environment. The simulation would show the transitions between different conformers and the timescale of these changes. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

The simulation would also provide detailed information about solvent interactions . The radial distribution functions of water molecules around the polar groups of this compound would show the formation of hydrogen bonds and the structure of the solvation shell. This is crucial for understanding the molecule's solubility and its behavior in aqueous environments.

In Silico Design and Virtual Screening of Novel this compound Analogs

Based on the understanding of the structure and reactivity of this compound, in silico design methods can be employed to propose novel analogs with potentially improved properties. This could involve modifying the azetidine ring, the acetate group, or the linker between them to enhance a desired activity or property.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a particular biological activity. If a biological target for this compound were known, its structure could be used as a template in a similarity search or as a query in a pharmacophore model. Alternatively, if the three-dimensional structure of the target protein is available, molecular docking simulations could be performed to predict the binding affinity of a library of compounds, including designed analogs of this compound. nih.gov

Advanced Research Applications and Derivatization Strategies of 2 Azetidin 1 Yl 2 Oxoethyl Acetate

Role as a Versatile Building Block in Complex Organic Synthesis

The azetidine (B1206935) ring is a strained four-membered heterocycle, and this inherent ring strain is a key feature that chemists can exploit for synthetic innovation. nih.gov Molecules containing this ring, such as azetidin-2-ones (β-lactams), are recognized as powerful building blocks for creating a wide array of organic molecules. nih.gov The selective cleavage of bonds within the strained ring, followed by further chemical transformations, allows access to a diverse range of target structures that may not even contain the original azetidine ring. nih.gov This "β-lactam synthon method" highlights the versatility of such scaffolds. nih.gov

Similarly, 2-(Azetidin-1-yl)-2-oxoethyl acetate (B1210297) serves as a valuable precursor. The azetidine moiety offers advantages such as imparting three-dimensionality to molecules and enhancing metabolic stability when incorporated into larger structures. nih.gov Its structure can be strategically opened or modified to introduce nitrogen-containing functionalities into more complex products, making it a desirable starting material for synthesizing compounds with potential biological significance, including amino acids, peptides, and polyamines. nih.gov

Scaffold for Novel Heterocyclic Compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery and materials science. 2-(Azetidin-1-yl)-2-oxoethyl acetate provides a core structure, or scaffold, that can be systematically decorated with various chemical groups to produce a large collection of related but distinct molecules. This approach is crucial for exploring the structure-activity relationships of new chemical entities.

A key synthetic strategy for building such libraries involves the reaction of the azetidine core with different aromatic aldehydes and other reagents. For instance, a common method involves the condensation of a hydrazine (B178648) derivative of a core molecule with various aldehydes to form Schiff bases, which are then cyclized to create a library of new azetidinone derivatives. nih.govpeerscientist.comacgpubs.org This modular approach allows for the introduction of diverse substituents, leading to a wide range of novel heterocyclic compounds. The biological activities of these new compounds can then be screened, with findings indicating that different substituents can confer varied antibacterial, antifungal, or anticancer properties. nih.govmedwinpublishers.comnih.gov

The following table illustrates the principle of how a core azetidine scaffold can be diversified to generate a library of compounds.

| Core Scaffold | Reactant | Resulting Compound Class | Potential Application |

| Azetidine-based intermediate | Substituted Aromatic Aldehydes | N-(arylidene)hydrazinoacetyl derivatives | Antimicrobial Agents nih.gov |

| Schiff Base of Azetidine Derivative | Chloroacetyl Chloride | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) derivatives | Antimicrobial, Antioxidant Agents nih.gov |

| Azetidine Schiff Base | Various Chloroacetylating Agents | Substituted 2-oxo-azetidines | Anti-leukemic Agents peerscientist.com |

Precursor for Advanced Materials and Polymer Chemistry Research

While the application of this compound specifically in polymer chemistry is an emerging field, the inherent reactivity of the azetidine ring suggests significant potential. The ring-opening polymerization (ROP) of cyclic monomers is a powerful method for creating polymers with well-defined structures and properties. The strain in the four-membered azetidine ring makes it a candidate for ROP, which could lead to the synthesis of novel polyamines or polyamide materials.

These polymers could possess unique characteristics due to the regular incorporation of the nitrogen atom in the polymer backbone. Such materials might find applications in areas like drug delivery, gene therapy (as cationic polymers for DNA complexation), or as specialized coatings and membranes. Further research is needed to explore catalysts and conditions that would enable the controlled polymerization of azetidine-containing precursors like this compound.

Design and Synthesis of Functionalized Derivatives for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within living systems. These molecules are designed to interact with specific biological targets, such as proteins or enzymes, and report on their location or activity, often through fluorescence or affinity tagging. The this compound scaffold is well-suited for derivatization into such probes.

The synthesis of these probes involves chemically modifying the core structure to introduce functional moieties. For example:

Reporter Groups: A fluorescent dye could be attached to the acetate portion of the molecule, allowing researchers to visualize the probe's distribution in cells using microscopy.

Affinity Tags: A biotin (B1667282) molecule could be conjugated to the scaffold. Biotin's strong and specific interaction with avidin (B1170675) or streptavidin proteins can be used to isolate and identify the biological targets that the probe binds to.

Reactive Groups: The scaffold could be modified with a photo-crosslinker or a "click chemistry" handle. These groups allow the probe to be permanently linked to its target protein upon activation (e.g., by UV light), facilitating target identification.

By creating a suite of such derivatives, researchers can develop powerful tools to investigate cellular pathways and validate new drug targets.

Applications in Catalyst Design and Ligand Development for Transition Metal Catalysis, leveraging the Azetidine Moiety

Transition metal catalysis is a fundamental tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. nih.gov The performance of a metal catalyst is critically dependent on the ligands that surround the metal center. escholarship.org In recent years, nitrogen-containing heterocycles have emerged as a pertinent alternative to traditional phosphorus-based ligands.

The azetidine moiety within this compound can serve as a valuable N-donor ligand for various transition metals, such as palladium, copper, iron, and rhodium. mdpi.comnih.govresearchgate.net The unique, strained geometry of the four-membered ring can influence the electronic and steric properties of the resulting metal complex, thereby modulating its catalytic activity.

Azetidine-based ligands have shown promise in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The rational design of these ligands, by modifying substituents on the azetidine ring, allows for the fine-tuning of the catalyst's performance for specific substrates and reaction conditions.

The table below summarizes the application of azetidine-related structures in catalysis.

| Catalyst System | Metal | Reaction Type | Role of Azetidine |

| Azetidine-based diamines | Palladium (Pd) | Suzuki-Miyaura Coupling | N-donor ligand influencing catalytic activity |

| Aziridine (B145994)/Azetidine complexes | Palladium (Pd) | Cross-coupling reactions | Strained ring impacts catalytic properties |

| Chiral Azetidine Ligands | Copper (Cu), Rhodium (Rh) | Asymmetric Synthesis | Inducing enantioselectivity in product formation nih.gov |

This application highlights a sophisticated use of the azetidine scaffold, moving beyond its role as a simple building block to that of a key component in enabling powerful catalytic transformations.

Future Perspectives and Emerging Research Avenues for 2 Azetidin 1 Yl 2 Oxoethyl Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of azetidine-containing molecules can be challenging due to the high reactivity and potential instability of intermediates. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes and reactors, offers significant advantages over traditional batch processing. For 2-(Azetidin-1-yl)-2-oxoethyl acetate (B1210297), this technology promises enhanced safety, better control over reaction parameters (temperature, pressure, and time), and improved scalability.

Future research will likely focus on developing a continuous flow synthesis protocol for 2-(Azetidin-1-yl)-2-oxoethyl acetate. This could involve pumping a solution of azetidine (B1206935) and a suitable acetylating agent, such as acetyl chloride or acetic anhydride, through a microreactor. The precise control afforded by flow systems would allow for rapid optimization of reaction conditions to maximize yield and purity while minimizing reaction time.

Furthermore, integrating this flow synthesis into fully automated platforms represents a significant leap forward. Automated systems can perform multi-step syntheses, purifications, and analyses without manual intervention. By coupling the flow synthesis of this compound with downstream modules, researchers could rapidly generate a library of derivatives for screening in various applications. This approach accelerates the discovery process by enabling high-throughput synthesis and experimentation.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Chemistry | Implication for Synthesis |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and precise temperature control. | Minimizes side reactions and decomposition of strained intermediates. |

| Mixing | Efficient and rapid mixing at the micro-scale. | Increases reaction rates and improves product consistency. |

| Safety | Small reaction volumes minimize the risk associated with handling reactive reagents. | Enables the use of more reactive acetylating agents for higher efficiency. |

| Scalability | Production can be increased by running the system for longer periods ("scaling out"). | Facilitates seamless transition from laboratory-scale research to pilot-scale production. |

| Automation | Can be integrated with online purification and analytical techniques. | Enables high-throughput synthesis of derivatives for accelerated research and development. |

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of this compound can be selectively unlocked and directed through the use of advanced catalytic systems. Future research is poised to explore a range of catalysts to modify both the azetidine ring and the acetate group.

One promising area is the catalytic C-H functionalization of the azetidine ring. Transition-metal catalysts, particularly those based on palladium, rhodium, or copper, could enable the direct introduction of new functional groups at the C3 position of the azetidine ring. This would bypass the need for pre-functionalized azetidine precursors and provide a more atom-economical route to complex derivatives. Photocatalysis, using visible light to drive reactions, also presents a mild and powerful strategy for azetidine functionalization.

For the ester moiety, catalytic transesterification or amidation could be employed to swap the ethyl group for more complex substituents, creating a diverse library of compounds from a common intermediate. Furthermore, catalysts could be developed for stereoselective transformations, which is crucial given the importance of chirality in biological systems. The development of chiral N-heterocyclic carbene (NHC) catalysts, for instance, could open pathways to enantiomerically pure derivatives.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insight

A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques, applied in-situ (directly within the reaction vessel), are powerful tools for gaining this insight. For reactions involving this compound, techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products.

Future studies will likely employ specialized probes, such as attenuated total reflectance (ATR) FTIR probes or flow-NMR cells, to monitor the synthesis or subsequent transformations of the title compound. This continuous monitoring provides detailed kinetic profiles, helping to elucidate reaction pathways and identify transient intermediates. Such data is invaluable for optimizing reaction conditions, particularly in flow chemistry setups where residence time is a critical parameter.

Table 2: Application of In-Situ Spectroscopic Techniques for Studying this compound

| Spectroscopic Technique | Information Gained | Potential Application |

| FTIR Spectroscopy | Monitors changes in vibrational frequencies of functional groups (e.g., C=O stretch of the amide and ester). | Real-time tracking of the formation of the amide bond during synthesis. |

| NMR Spectroscopy | Provides detailed structural information and quantitative measurement of all species in the reaction mixture. | Elucidating reaction kinetics, identifying byproducts, and confirming the structure of transient intermediates. |

| Raman Spectroscopy | Complements FTIR by being highly sensitive to non-polar bonds and less sensitive to aqueous media. | Monitoring reactions in aqueous or protic solvents where FTIR may be less effective. |

Development of Supramolecular Assemblies and Frameworks Featuring the Azetidine-Ester Moiety

The fields of supramolecular chemistry and materials science offer exciting new contexts for the application of this compound. The molecule possesses several features—the azetidine nitrogen and the carbonyl oxygens of the amide and ester groups—that can participate in non-covalent interactions such as hydrogen bonding or coordination to metal centers.

An emerging research avenue is the use of molecules like this as building blocks or "linkers" for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with a wide range of applications, including gas storage, separation, and catalysis. By designing synthetic strategies to incorporate the azetidine-ester moiety into a larger, more rigid structure (e.g., by attaching carboxylic acid groups), it could be used to build novel MOFs. The azetidine nitrogen within the pores of such a material could serve as a basic catalytic site or a coordination point for guest molecules.

Beyond MOFs, the molecule's hydrogen bonding capabilities could be exploited to create other supramolecular structures, such as gels, liquid crystals, or polymers through ring-opening polymerization of the azetidine ring. The specific geometry and electronic properties of the azetidine-ester moiety would influence the packing and properties of the resulting assembly, potentially leading to materials with novel functions.

Computational Chemistry Driven Discovery of New Reactivity and Synthetic Strategies

Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to model molecular structures, predict properties, and simulate reaction pathways. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can provide profound insights.

Future research will heavily leverage these tools to:

Analyze Ring Strain: Quantify the ring strain energy of the azetidine ring to predict its reactivity in various ring-opening reactions.

Model Reaction Mechanisms: Simulate the entire energy profile of potential synthetic routes or transformations, identifying transition states and intermediates. This can help explain experimental observations and guide the design of more efficient reactions.

Predict Reactivity: Identify the most reactive sites on the molecule under different conditions (e.g., acidic, basic, or in the presence of a catalyst) to discover novel, previously unexplored reactions.

Design Novel Catalysts: In-silico design and screening of catalysts for specific transformations, such as the C-H functionalization mentioned earlier, can dramatically accelerate the discovery of effective catalytic systems.

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to exploring the chemistry of this compound, reducing the amount of trial-and-error experimentation required.

Q & A

Basic: What are the recommended synthetic routes for 2-(Azetidin-1-yl)-2-oxoethyl acetate, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution between azetidine and a chloroacetyl acetate precursor. For example, refluxing azetidine with ethyl 2-chloro-2-oxoacetate in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere for 4–6 hours, monitored by TLC . Optimization strategies include:

- Catalyst screening : Use of triethylamine or DMAP to enhance nucleophilicity.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Acetonitrile minimizes ester hydrolysis compared to DMF .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O ester) and ~1640 cm⁻¹ (amide I band) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns verifying the azetidine and acetate moieties .

Advanced: How can computational methods accelerate the design of derivatives of this compound for biological activity studies?

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible synthetic pathways and byproducts .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., enzymes or receptors). For example, the azetidine ring’s conformation can be optimized for steric compatibility .

- Machine Learning : Train models on existing azetidine-containing compounds to predict solubility, bioavailability, or toxicity .

Advanced: How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies :

- Root-Cause Analysis : Use LC-MS to identify degradation products (e.g., free azetidine or acetic acid) and trace impurities from synthesis .

- Statistical Design : Apply factorial design to isolate factors (e.g., light, oxygen) contributing to instability .

Advanced: What methodologies are recommended for studying the reaction mechanism of this compound in nucleophilic environments?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at the azetidine nitrogen to probe rate-determining steps .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during reactions with amines or thiols .

- Computational Modeling : Transition state analysis via Gaussian or ORCA software to visualize electron density shifts during nucleophilic attack .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

- Chromatography :

- Elemental Analysis : Match experimental C, H, N values to theoretical (±0.4% tolerance) .

Advanced: What strategies are effective for scaling up the synthesis of this compound while minimizing batch variability?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FT-IR to adjust reactant stoichiometry .

- Flow Chemistry : Continuous reactors reduce thermal gradients and improve mixing efficiency compared to batch systems .

- Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., temperature, residence time) across 5–10 batches .

Advanced: How can researchers address low yields in the acylation step during synthesis of this compound?

Methodological Answer:

- Side-Reaction Mitigation :

- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and byproduct formation .

Basic: What are the best practices for handling and disposing of this compound in laboratory settings?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store under nitrogen at –20°C .

- Waste Disposal : Quench with 10% NaOH to hydrolyze esters, then neutralize before disposal .

Advanced: How can researchers integrate this compound into multi-step synthetic pathways for complex molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。